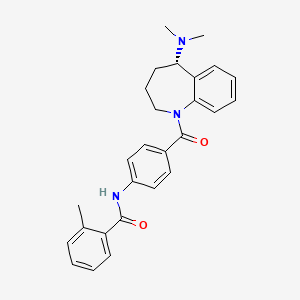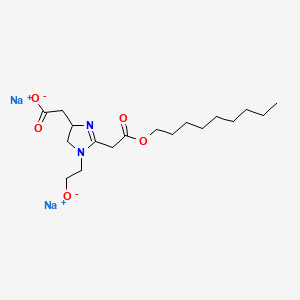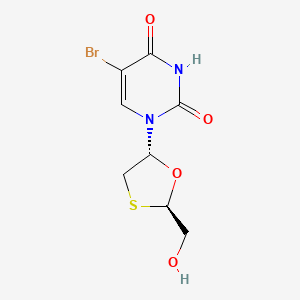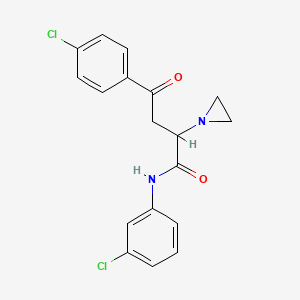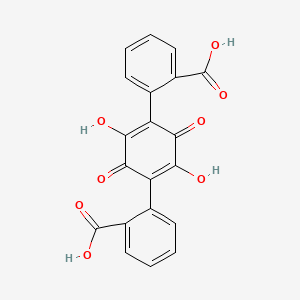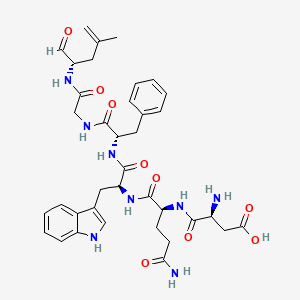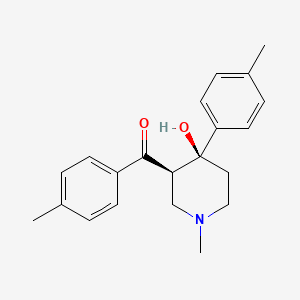
Norjuziphine, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norjuziphine, (S)- is a benzylisoquinoline alkaloid known for its presence in various plant species, particularly in the lotus flower (Nelumbo nucifera). This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition, which makes it a subject of study in pharmacology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norjuziphine, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzylisoquinoline precursor.
Cyclization: The precursor undergoes cyclization under acidic or basic conditions to form the core structure of Norjuziphine.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as methylation, hydroxylation, or acetylation.
Purification: The final product is purified using techniques like chromatography to obtain Norjuziphine, (S)- in its pure form.
Industrial Production Methods: Industrial production of Norjuziphine, (S)- may involve large-scale extraction from plant sources or synthetic routes optimized for high yield and purity. Techniques such as liquid-liquid extraction, crystallization, and advanced chromatographic methods are employed to ensure the compound’s quality and consistency.
Types of Reactions:
Oxidation: Norjuziphine, (S)- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert Norjuziphine, (S)- into its reduced forms, altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the Norjuziphine structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced alkaloid forms.
Substitution Products: Functionalized Norjuziphine derivatives with altered pharmacological properties.
科学研究应用
Norjuziphine, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying benzylisoquinoline alkaloids and their chemical behavior.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Industry: Utilized in the development of cosmetic products aimed at skin lightening and pigmentation control.
作用机制
The mechanism of action of Norjuziphine, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Norjuziphine, (S)- primarily targets enzymes involved in melanin synthesis, such as tyrosinase.
Pathways: By inhibiting tyrosinase activity, Norjuziphine, (S)- reduces melanin production, leading to its melanogenesis inhibitory effect. This pathway is crucial for its potential use in treating hyperpigmentation.
相似化合物的比较
Norjuziphine, (S)- can be compared with other benzylisoquinoline alkaloids:
Nuciferine: Another alkaloid from Nelumbo nucifera, known for its sedative and anti-inflammatory properties.
Nornuciferine: Similar to Norjuziphine, (S)-, it also exhibits melanogenesis inhibitory activity but differs in its chemical structure and potency.
Armepavine: Known for its anti-inflammatory and analgesic effects, it shares a similar core structure but has different functional groups.
Uniqueness: Norjuziphine, (S)- stands out due to its specific inhibitory effect on melanogenesis, making it a valuable compound for research in skin pigmentation and related disorders .
属性
CAS 编号 |
91928-30-2 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |
InChI 键 |
BXWMZVREXWPYKF-AWEZNQCLSA-N |
手性 SMILES |
COC1=C(C2=C(CCN[C@H]2CC3=CC=C(C=C3)O)C=C1)O |
规范 SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



